Methyl 3-bromo-4-cyclopropylbenzoate

Catalog No.
S9101370
CAS No.
1131615-05-8
M.F
C11H11BrO2
M. Wt
255.11 g/mol
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Methyl 3-bromo-4-cyclopropylbenzoate

CAS Number

1131615-05-8

Product Name

Methyl 3-bromo-4-cyclopropylbenzoate

IUPAC Name

methyl 3-bromo-4-cyclopropylbenzoate

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3

InChI Key

GZRJNRGOVPQPIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CC2)Br

Methyl 3-bromo-4-cyclopropylbenzoate is an organic compound with the molecular formula C11_{11}H11_{11}BrO2_2. It features a bromine atom and a cyclopropyl group attached to a benzoate structure, which provides unique chemical properties and reactivity. The compound is notable for its applications in organic synthesis and medicinal chemistry due to its ability to act as an intermediate in the production of various bioactive molecules .

  • Halogenation: The bromine atom can be replaced or reacted with other halogens.
  • Reduction: The compound can be reduced to form methyl 3-hydroxy-4-cyclopropylbenzoate using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can be substituted with various functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions .
  • Oxidation: Under oxidative conditions, it can yield derivatives like methyl 3-bromo-4-cyclopropylbenzoic anhydride.

Methyl 3-bromo-4-cyclopropylbenzoate exhibits notable biological activity, particularly as a potential inhibitor of specific enzymes. It has been studied for its effects on cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This suggests potential applications in pharmacology, particularly in drug development and enzyme inhibition studies .

The synthesis of methyl 3-bromo-4-cyclopropylbenzoate can be achieved through several methods:

  • Bromination of Methyl 4-cyclopropylbenzoate: This method involves treating methyl 4-cyclopropylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide. This reaction typically takes place under controlled conditions to maximize yield and purity.
  • Friedel-Crafts Alkylation: Another approach includes the alkylation of benzoic acid derivatives with cyclopropylmethyl halides using aluminum chloride as a catalyst .
  • Direct Esterification: This method involves the reaction of 3-bromo-4-cyclopropylbenzoic acid with methanol in the presence of an acid catalyst to form the ester .

Methyl 3-bromo-4-cyclopropylbenzoate has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic applications, particularly in drug design targeting specific enzymes.
  • Material Science: It is used in the development of specialty materials and fine chemicals .

Studies on the interactions of methyl 3-bromo-4-cyclopropylbenzoate with biological systems have revealed its potential as a cytochrome P450 enzyme inhibitor. This interaction indicates its relevance in pharmacokinetics and drug metabolism, making it a candidate for further research into its effects on drug efficacy and safety profiles .

Methyl 3-bromo-4-cyclopropylbenzoate shares structural similarities with other halogenated benzoates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-chloro-4-cyclopropylbenzoateC11_{11}H11_{11}ClO2_2Contains chlorine instead of bromine
Methyl 3-fluoro-4-cyclopropylbenzoateC11_{11}H11_{11}FO2_{O_2}Contains fluorine, affecting reactivity
Methyl 3-iodo-4-cyclopropylbenzoateC11_{11}H11_{11}IO2_{O_2}Contains iodine, which may enhance biological activity

These compounds exhibit varying degrees of reactivity and biological activity due to the differences in their halogen substituents. Methyl 3-bromo-4-cyclopropylbenzoate's unique combination of structural features makes it particularly interesting for synthetic and medicinal chemistry applications compared to its chloro-, fluoro-, and iodo-substituted analogs .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

253.99424 g/mol

Monoisotopic Mass

253.99424 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-21

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